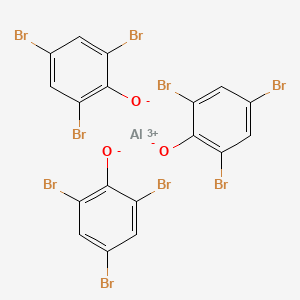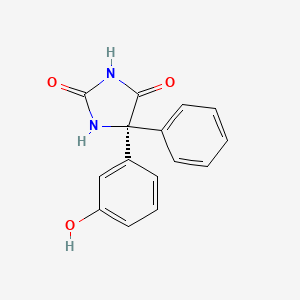
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is a complex organic compound known for its unique chemical properties and applications This compound is part of the indolium family, which is characterized by a core indole structure with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate typically involves a multi-step processThe final step involves the addition of the dihydrogen phosphate group, which can be achieved through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques, including crystallization and chromatography, are employed to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging studies.
Medicine: Investigated for potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexyl 2-(4-(diethylamino)-2-hydroxybenzoyl)benzoate: Known for its use as a UV filter in sunscreens.
Potassium dihydrogen phosphate: Used in fertilizers and as a buffering agent.
Uniqueness
2-(4-(Diethylamino)-2-methylstyryl)-1,3,3-trimethyl-3H-indolium dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
72208-34-5 |
|---|---|
Fórmula molecular |
C24H33N2O4P |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate |
InChI |
InChI=1S/C24H31N2.H3O4P/c1-7-26(8-2)20-15-13-19(18(3)17-20)14-16-23-24(4,5)21-11-9-10-12-22(21)25(23)6;1-5(2,3)4/h9-17H,7-8H2,1-6H3;(H3,1,2,3,4)/q+1;/p-1 |
Clave InChI |
ZEZAJSXPYWDFMO-UHFFFAOYSA-M |
SMILES isomérico |
CCN(CC)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.OP(=O)(O)[O-] |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[2-(2-hydroxyethoxy)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14466247.png)
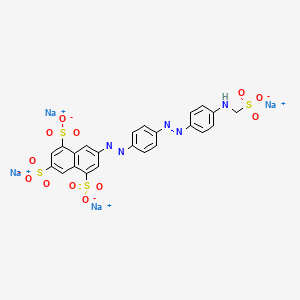
![2-[[2-(Carboxymethylsulfanyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid](/img/structure/B14466251.png)
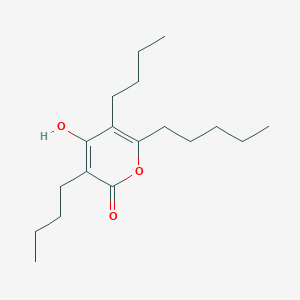

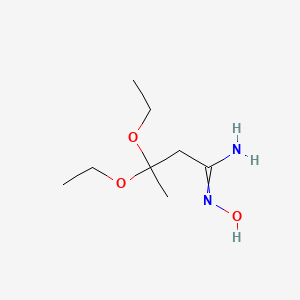
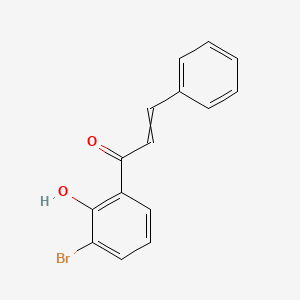
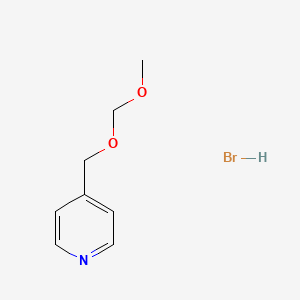
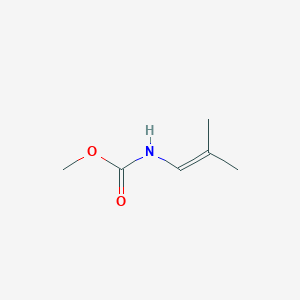
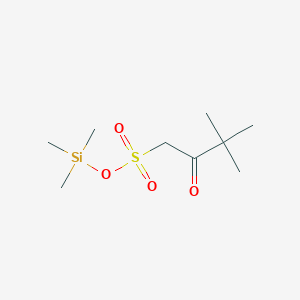

![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
